Methyl[2-(1,3-thiazol-2-yl)propyl]amine
Description
Properties
IUPAC Name |
N-methyl-2-(1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(5-8-2)7-9-3-4-10-7/h3-4,6,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUYVAVHXIFTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Acid-Derived Thiazole Synthesis
A robust method involves starting from amino-protected amino acids, converting them into amides, then thioamides, and finally cyclizing to form the thiazole ring. For example, (S)-amino acids are converted into amides (compounds 85–89), then thioamides (90–94), and subsequently into bis-protected thiazoles (95–99) using calcium carbonate to neutralize hydrobromic acid generated in situ. This method improves yield and simplifies purification compared to older three-step protocols but may cause partial racemization at the chiral center (noted by decreased optical rotation) in some derivatives.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino acid → Amide | Standard amidation protocols | Protects amino group |
| Amide → Thioamide | Lawesson’s reagent or P4S10 | Introduces sulfur for thiazole ring |
| Thioamide → Thiazole ring | Cyclization with α-halo carbonyl compounds | Calcium carbonate neutralizes HBr |
Introduction of the Propylamine Side Chain
A common approach to append the propylamine involves nucleophilic substitution on a mesylated intermediate:
- Starting from a thiazolyl-ethyl alcohol derivative, mesylation is performed using methanesulfonyl chloride in dry pyridine to yield a mesyloxy intermediate.
- This intermediate undergoes nucleophilic displacement by methylamine in methanol, yielding the methylaminoethyl thiazole derivative.
This sequence can be summarized as:
| Step | Reagents/Conditions | Product |
|---|---|---|
| Alcohol → Mesylate | Methanesulfonyl chloride, dry pyridine | Mesyloxy intermediate |
| Mesylate → Amino derivative | Methylamine in methanol | Methylaminoethyl thiazole derivative |
Alternative Synthetic Routes and Functionalization
Other synthetic methodologies involve:
- Cyclization of piperazine thioamides with ethyl 4-chloroacetoacetate to form thiazole-containing piperazine derivatives, followed by reduction and substitution steps to introduce amino groups.
- Amide formation followed by reduction with borane reagents (BH3-Me2S) to convert amides into amines, applicable to thiazole derivatives.
- Use of palladium-catalyzed cross-coupling reactions for the introduction of aryl or alkyl substituents on heterocyclic rings, which can be adapted to functionalize thiazole derivatives.
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide to thioamide conversion | Lawesson’s reagent, reflux | High (varies) | Efficient sulfur incorporation |
| Thioamide cyclization to thiazole | Calcium carbonate, neutralization | Improved yields | Partial racemization possible |
| Mesylation of alcohol | Methanesulfonyl chloride, pyridine | Quantitative | Clean conversion |
| Nucleophilic substitution by methylamine | Methylamine, methanol, room temperature | High (typically >80%) | Mild conditions, good selectivity |
| Reduction of amide to amine | BH3-Me2S, THF, 0–60 °C | Moderate to high | Complete conversion confirmed by LCMS |
Stereochemical Considerations
The use of chiral amino acid precursors can lead to stereochemically defined thiazole derivatives. However, certain cyclization conditions, especially those involving calcium carbonate neutralization, may lead to partial racemization at the chiral center, as evidenced by changes in optical rotation values. Careful optimization of reaction conditions is necessary to preserve stereochemical integrity.
Summary Table of Key Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Main Transformation | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Protected amino acid | Amidation → thioamide formation → cyclization with CaCO3 | Thiazole ring formation | Improved yield, simplified purification | Partial racemization |
| 2 | Thiazolyl-ethyl alcohol | Mesylation (MsCl, pyridine) → nucleophilic substitution (methylamine) | Introduction of methylamino group | Mild conditions, high yield | Requires pure intermediate |
| 3 | Thioamide + ethyl 4-chloroacetoacetate | Cyclization, LiAlH4 reduction, mesylation, substitution | Piperazine-thiazole derivatives | Versatile functionalization | Multi-step, moderate complexity |
| 4 | Amide | BH3-Me2S reduction | Amide to amine reduction | High selectivity | Requires careful handling of BH3 |
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1,3-thiazol-2-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Methyl[2-(1,3-thiazol-2-yl)propyl]amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in research to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl[2-(1,3-thiazol-2-yl)propyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes like kinases, receptors such as G-protein coupled receptors
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Moieties
The following table compares Methyl[2-(1,3-thiazol-2-yl)propyl]amine with structurally related thiazole-containing amines:
Key Observations :
Functional Analogues with Heterocyclic Variations
Oxadiazole and Pyrazole Derivatives
- 4-(4-Methyl-1,3-thiazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS: 874594-09-9 ): Incorporates an oxadiazole ring adjacent to thiazole, increasing hydrogen-bonding capacity. This structural feature is exploited in kinase inhibitors .
- {3-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine : Replaces thiazole with pyrazole, altering electronic properties and reducing sulfur-mediated toxicity .
Antiplasmodial Activity Comparison
Methylnitroimidazole-chloroquinoline hybrids (e.g., 2a, 2b in ) demonstrate potent anti-Plasmodium activity (IC₅₀: 10–50 nM).
Solubility and Stability
- The dihydrochloride form of this compound exhibits superior aqueous solubility (>50 mg/mL) compared to non-ionized analogues like (2-Methylpropyl)[(1,3-thiazol-2-yl)methyl]amine (<5 mg/mL) .
- Steric hindrance in tert-butyl-substituted derivatives reduces metabolic degradation by cytochrome P450 enzymes, enhancing in vivo half-life.
Biological Activity
Methyl[2-(1,3-thiazol-2-yl)propyl]amine is a thiazole derivative that has garnered attention due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies.
Overview of Thiazole Compounds
Thiazoles are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound is one such compound that exhibits significant biological potential.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Cellular Effects : this compound impacts processes such as cell proliferation and apoptosis through its biochemical interactions.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Activity
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. This compound has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death.
Case Studies
- Inhibition of Cancer Cell Growth : A study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of human cancer. The compound activated apoptotic pathways, leading to increased cell death in treated tumors compared to controls .
- Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than traditional antibiotics against resistant strains of bacteria . This highlights its potential as a novel therapeutic agent in combating antibiotic resistance.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of thiazole derivatives, including this compound. The presence of the thiazole ring is crucial for its biological activity; modifications to the molecular structure can enhance or diminish its efficacy.
Table of Structure-Activity Relationships
| Modification | Activity Change |
|---|---|
| Addition of methyl group | Increased potency |
| Alteration of side chains | Variable effects |
| Substitution on thiazole | Significant impact |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
